![molecular formula C6H10F2O2 B13573628 [3-(Difluoromethyl)tetrahydrofuran-3-yl]methanol](/img/structure/B13573628.png)
[3-(Difluoromethyl)tetrahydrofuran-3-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(Difluoromethyl)tetrahydrofuran-3-yl]methanol: is a chemical compound with the molecular formula C6H10O2F2 and a molecular weight of 152.14 g/mol It is characterized by the presence of a difluoromethyl group attached to a tetrahydrofuran ring, which is further connected to a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Difluoromethyl)tetrahydrofuran-3-yl]methanol typically involves the following steps:
Formation of the Tetrahydrofuran Ring: The initial step involves the formation of the tetrahydrofuran ring through cyclization reactions. This can be achieved using various starting materials and catalysts under controlled conditions.
Introduction of the Difluoromethyl Group: The difluoromethyl group is introduced through a fluorination reaction. This step requires the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or other suitable reagents.
Attachment of the Methanol Group: The final step involves the attachment of the methanol group to the tetrahydrofuran ring. This can be achieved through nucleophilic substitution reactions using methanol or its derivatives.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This includes controlling temperature, pressure, and reaction time, as well as using efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: [3-(Difluoromethyl)tetrahydrofuran-3-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alcohols or other reduced derivatives. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can occur at the methanol group, leading to the formation of various substituted derivatives. Common reagents include alkyl halides and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Alkyl halides, Amines, Thiols
Major Products Formed
Oxidation: Aldehydes, Carboxylic acids
Reduction: Alcohols, Reduced derivatives
Substitution: Substituted derivatives with various functional groups
Applications De Recherche Scientifique
[3-(Difluoromethyl)tetrahydrofuran-3-yl]methanol: has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules
Biology: The compound is studied for its potential biological activity. It can be used in the development of new pharmaceuticals or as a probe in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications. It may serve as a lead compound for the development of drugs targeting specific diseases.
Industry: In industrial applications, it can be used as an intermediate in the production of agrochemicals, polymers, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of [3-(Difluoromethyl)tetrahydrofuran-3-yl]methanol involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
[3-(Difluoromethyl)tetrahydrofuran-3-yl]methanol: can be compared with other similar compounds to highlight its uniqueness:
[3-(Difluoromethyl)oxolan-3-yl]methanol: This compound is structurally similar but lacks the tetrahydrofuran ring. It may exhibit different chemical and biological properties due to this structural difference.
[3-(Trifluoromethyl)tetrahydrofuran-3-yl]methanol: The presence of an additional fluorine atom in the trifluoromethyl group can significantly alter the compound’s reactivity and interactions with biological targets.
[3-(Methyl)tetrahydrofuran-3-yl]methanol: The absence of fluorine atoms in the methyl group can lead to different chemical behavior and reduced biological activity compared to the difluoromethyl derivative.
This compound .
Propriétés
Formule moléculaire |
C6H10F2O2 |
|---|---|
Poids moléculaire |
152.14 g/mol |
Nom IUPAC |
[3-(difluoromethyl)oxolan-3-yl]methanol |
InChI |
InChI=1S/C6H10F2O2/c7-5(8)6(3-9)1-2-10-4-6/h5,9H,1-4H2 |
Clé InChI |
UWQGGTPBWJXBOH-UHFFFAOYSA-N |
SMILES canonique |
C1COCC1(CO)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


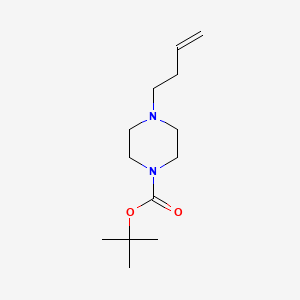
![7-methanesulfonyl-1H,2H,3H-imidazo[4,5-g]quinolin-2-one](/img/structure/B13573559.png)

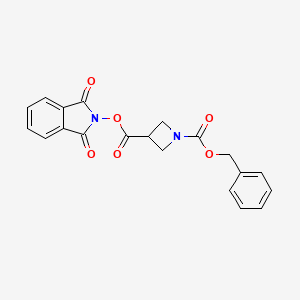
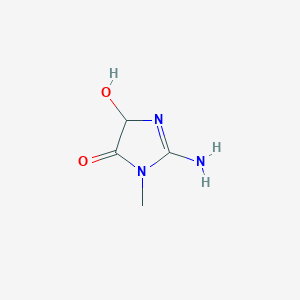
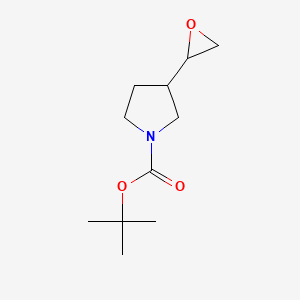
![2-[3-(2-Methylphenyl)phenyl]ethan-1-ol](/img/structure/B13573583.png)
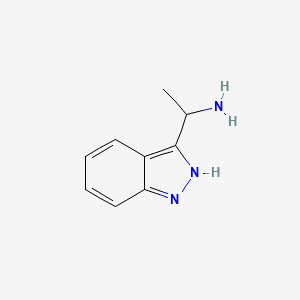
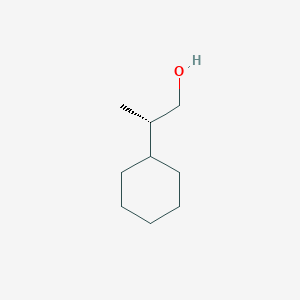
![2-({6-[3-Fluoro-4-(methylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetic acid](/img/structure/B13573610.png)
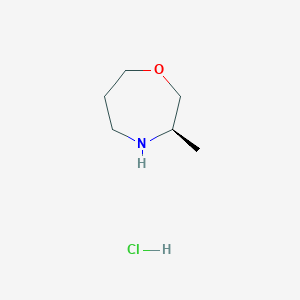
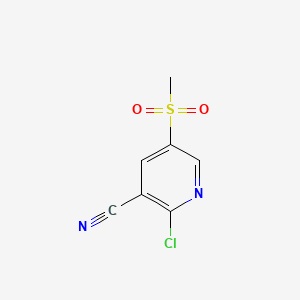
![tert-butylN-[1-(azetidine-3-carbonyl)piperidin-4-yl]carbamatehydrochloride](/img/structure/B13573618.png)
![1-(7-ethyl-1H-indol-3-yl)-2-{[3-(hydroxymethyl)phenyl]amino}-2-phenylethan-1-one](/img/structure/B13573632.png)
